3-chloro-3H-pyridin-6-one
Description
3-Chloro-3H-pyridin-6-one is a heterocyclic compound featuring a pyridine backbone with a chlorine substituent at position 3 and a ketone group at position 4. This structure confers unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C5H4ClNO |
|---|---|
Molecular Weight |
129.54 g/mol |
IUPAC Name |
3-chloro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-5(8)7-3-4/h1-4H |
InChI Key |
FIXJBLAPUNGMQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3H-pyridin-6-one can be achieved through several methods. One common approach involves the chlorination of 3-hydroxypyridine using thionyl chloride or phosphorus oxychloride under reflux conditions. Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridinone structure.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-3H-pyridin-6-one typically involves large-scale chlorination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-3H-pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of 3-chloro-3H-pyridin-6-one N-oxide.
Reduction: Formation of 3-chloro-3-hydroxypyridine.
Substitution: Formation of various substituted pyridinones depending on the nucleophile used.
Scientific Research Applications
3-chloro-3H-pyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-3H-pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of antimicrobial activity, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Differences
Physicochemical Properties
- Solubility: The ketone group in 3-Chloro-3H-pyridin-6-one enhances polarity compared to non-ketone analogs like 3-Chloro-6-hydrazinylpyridazine (Log S = -2.1 ).
- Electrophilicity : Dichlorinated derivatives (e.g., 5,6-Dichloropyridazin-3(2H)-one) exhibit higher reactivity due to electron-withdrawing effects, favoring nucleophilic aromatic substitution .
- Lipophilicity : Alkyl substituents (e.g., ethyl in 6-Chloro-4-ethylpyridazin-3(2H)-one) increase log P values, improving membrane permeability .
Critical Analysis of Evidence
- Synthesis Methods : and highlight the versatility of potassium carbonate-mediated reactions, though regioselectivity challenges persist in polysubstituted derivatives.
- Structural Trends : Substituent position (e.g., Cl at C3 vs. C6) significantly impacts electronic properties and bioactivity, as seen in the contrast between 3-Chloro-3H-pyridin-6-one and 6-Chloro-5-methylpyridazin-3(2H)-one .
- Data Gaps: Limited melting point or thermodynamic data for 3-Chloro-3H-pyridin-6-one in the evidence necessitates further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
